molecular formula C13H17FN2O B7467976 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea

1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea

Cat. No. B7467976
M. Wt: 236.28 g/mol
InChI Key: VHTDCPFHRBVPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea (CFM-2) is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CFM-2 is a member of the urea class of compounds and is structurally similar to other compounds that have been used in the treatment of various diseases.

Mechanism of Action

1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea acts as a competitive inhibitor of FAAH. It binds to the active site of the enzyme, preventing it from breaking down endocannabinoids. This results in increased levels of endocannabinoids, which can then bind to cannabinoid receptors in the body and produce a variety of effects.
Biochemical and Physiological Effects:
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce pain, inflammation, and anxiety. It has also been shown to have potential benefits for the treatment of conditions such as epilepsy, depression, and addiction.

Advantages and Limitations for Lab Experiments

One advantage of 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea is its specificity for FAAH. It does not affect other enzymes or receptors in the body, which reduces the risk of side effects. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea. One area of interest is its potential use in the treatment of chronic pain. Another area of research is focused on its potential use in the treatment of addiction, particularly for opioid addiction. Additionally, there is interest in developing more potent and selective FAAH inhibitors based on the structure of 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea.
In conclusion, 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea is a synthetic compound that has shown potential for a variety of therapeutic applications. Its ability to inhibit FAAH and increase endocannabinoid levels has been the focus of much research in recent years. While there are limitations to its use in lab experiments, there are several potential future directions for research on 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea.

Synthesis Methods

1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea is synthesized through a multi-step process that involves the reaction of 2-fluoroaniline with cyclopropyl isocyanate to form 1-(2-fluorophenyl)-3-cyclopropylurea. The resulting compound is then treated with methyl isocyanate to form 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea.

Scientific Research Applications

1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are natural compounds that play a role in pain management, mood regulation, and inflammation. Inhibition of FAAH has been shown to increase the levels of endocannabinoids, which may have therapeutic benefits for a variety of conditions.

properties

IUPAC Name

1-(1-cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-9(10-7-8-10)16(2)13(17)15-12-6-4-3-5-11(12)14/h3-6,9-10H,7-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTDCPFHRBVPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(C)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.